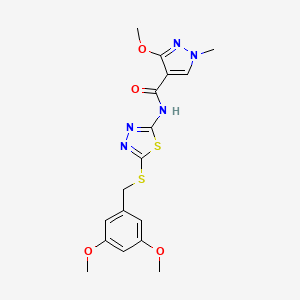

N-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazol-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H19N5O4S2 and its molecular weight is 421.49. The purity is usually 95%.

BenchChem offers high-quality N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Die chemische Struktur der Verbindung deutet auf potenzielle antioxidative Eigenschaften hin. Forscher haben ihre Fähigkeit untersucht, freie Radikale abzufangen und Zellen vor oxidativem Stress zu schützen .

- Vorläufige Untersuchungen deuten darauf hin, dass diese Verbindung eine antibakterielle Aktivität aufweisen könnte. Die Untersuchung ihrer Wirkung auf bestimmte Bakterienstämme könnte Einblicke in neuartige antimikrobielle Wirkstoffe liefern .

- Die Verbindung wurde bei der Synthese von wohldefinierten, homogenen [n]Rotaxanen (wobei n die Anzahl der ineinander verschlungenen Ringe darstellt) durch einen templatgesteuerten thermodynamischen Clipping-Ansatz eingesetzt .

- Wissenschaftler haben diese Verbindung zur Herstellung von Trisammonium-Tris(hexafluorphosphat)-Salz verwendet .

Antioxidative Aktivität

Antibakterielle Eigenschaften

Vorlage für Rotaxan-Synthese

Vorläufer für die Herstellung von Trisammoniumsalz

Mechanistische Studien

Biologische Aktivität

N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. The structure of this compound features a thiadiazole moiety, which is known for its diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting relevant case studies and providing detailed data tables.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O5S with a molecular weight of 472.6 g/mol. Its structure incorporates a thiadiazole ring and a pyrazole carboxamide group, which are critical for its biological interactions.

1. Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. A study conducted on various thiadiazole derivatives demonstrated that substituents on the thiadiazole ring significantly influence their antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

The presence of the dimethoxybenzyl substituent in our compound may enhance its lipophilicity and facilitate membrane penetration, potentially increasing its efficacy against microbial pathogens.

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, Kumar et al. synthesized various 1,3,4-thiadiazoles and evaluated their cytotoxicity against several cancer cell lines:

| Compound | Cell Line Tested | GI50 Value (µM) | Activity |

|---|---|---|---|

| Compound C | HOP 92 (Lung Cancer) | -6.49 | High |

| Compound D | HCC-2998 (Colon Cancer) | -5.31 | Moderate |

| N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl) | Various lines (Preliminary) | Not yet determined | Under investigation |

The introduction of electron-withdrawing groups at specific positions on the thiadiazole ring has been shown to enhance cytotoxicity by inducing apoptosis in cancer cells.

3. Anti-inflammatory Activity

Thiadiazoles are also recognized for their anti-inflammatory properties. Studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in vitro. For example:

| Study Focus | Result |

|---|---|

| Inhibition of TNF-alpha production in macrophages | Significant reduction observed with thiadiazole derivatives |

This suggests that N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide may also exhibit similar anti-inflammatory effects due to its structural characteristics.

Case Studies

Several case studies have highlighted the biological activities of thiadiazole derivatives:

- Study on Anticancer Properties : A recent investigation into a series of substituted thiadiazoles showed promising results against various cancer cell lines with some compounds exhibiting GI50 values significantly lower than standard chemotherapeutics.

- Antimicrobial Screening : A comprehensive study assessed multiple thiadiazole derivatives against bacterial strains and established structure-activity relationships (SAR), indicating that specific functional groups enhance antimicrobial efficacy.

Eigenschaften

IUPAC Name |

N-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4S2/c1-22-8-13(15(21-22)26-4)14(23)18-16-19-20-17(28-16)27-9-10-5-11(24-2)7-12(6-10)25-3/h5-8H,9H2,1-4H3,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKUEVKZYKPAAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.